

A Technical Guide to the Discovery and Synthesis of Oxygen-18 Labeled Xylose

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Compound of Interest

Compound Name: Xylose-18O

Cat. No.: B12394472

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Introduction

Oxygen-18 (^{18}O) labeled xylose is a stable isotope-labeled monosaccharide that serves as a powerful tool in metabolic research, particularly in studies of the pentose phosphate pathway (PPP), biofuel production, and drug metabolism. The incorporation of the heavy oxygen isotope allows for the tracing of xylose and its metabolic derivatives through complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides an in-depth overview of the historical context, synthesis methodologies, quantitative data, and experimental protocols related to ^{18}O -labeled xylose.

Discovery and Historical Context

The use of stable isotopes as tracers in metabolic research dates back to the 1930s with the pioneering work of scientists like Harold Urey, Rudolph Schoenheimer, and David Rittenberg.^[1]^[2] These early studies laid the foundation for using isotopically labeled compounds to unravel complex biochemical pathways. While the precise first synthesis of oxygen-18 labeled xylose is not prominently documented in easily accessible historical records, the general methods for enriching aldoses with oxygen isotopes were systematically described in the mid-1980s. A notable publication by Clark and Barker in 1986 detailed synthetic methods for enriching various aldoses, including pentoses, with oxygen-18.^[3] The primary method described involves the exchange of the oxygen atom of the aldehyde group with ^{18}O from H_2^{18}O .^[3] This

foundational work paved the way for the routine synthesis and application of ^{18}O -labeled sugars in a wide range of scientific investigations.

Synthesis of Oxygen-18 Labeled Xylose

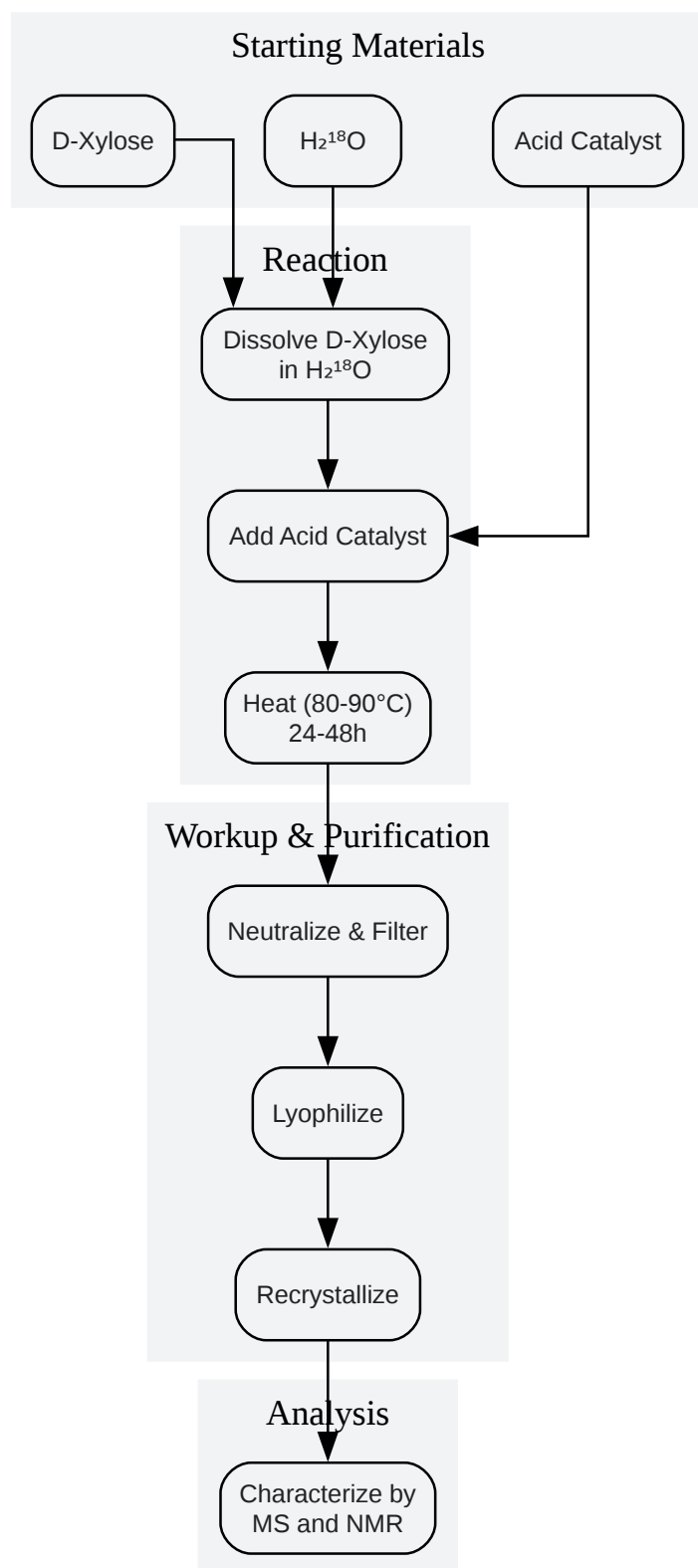
The synthesis of oxygen-18 labeled xylose can be achieved through two primary routes: chemical synthesis via acid-catalyzed isotopic exchange and enzymatic synthesis utilizing xylose isomerase.

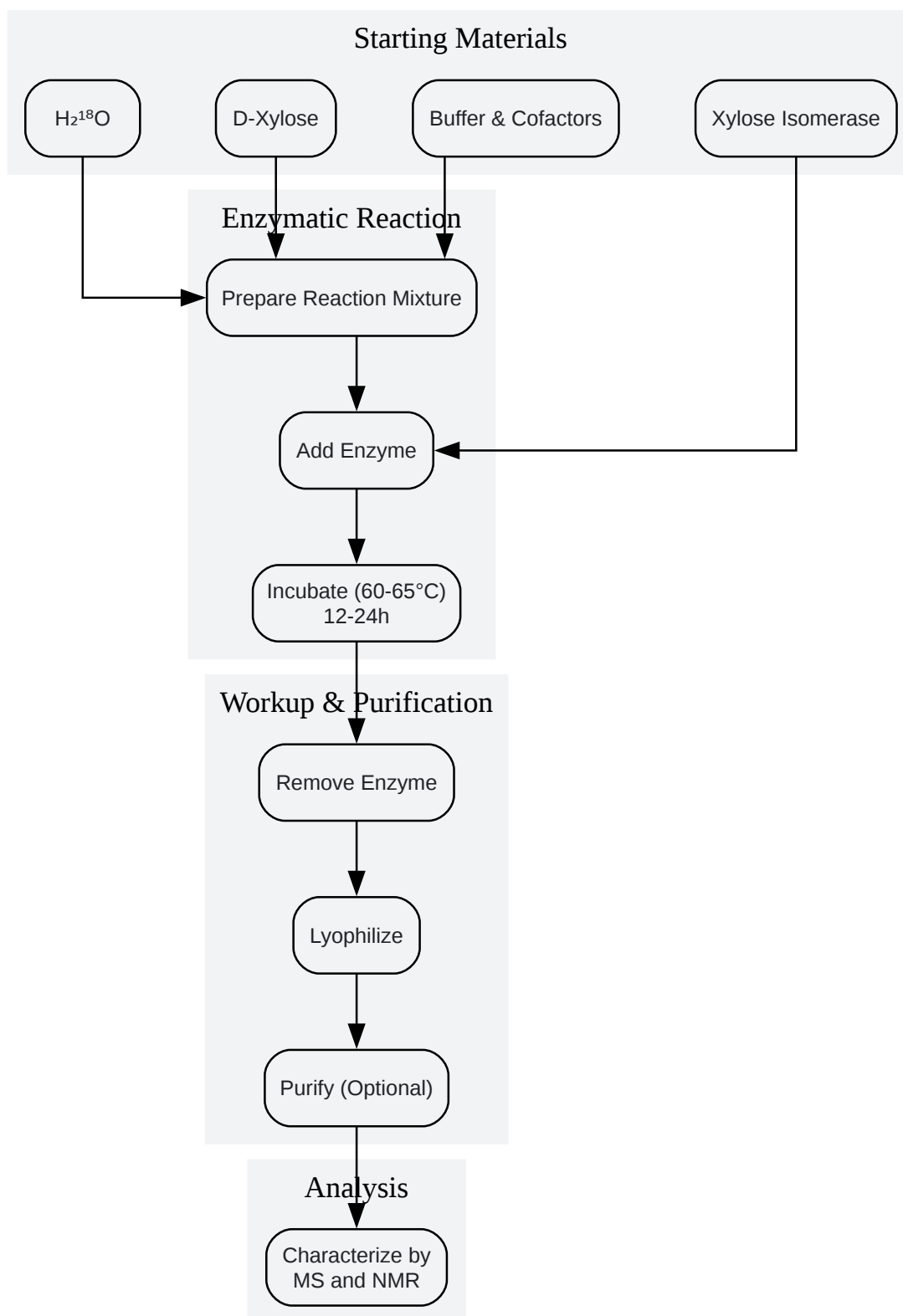
Chemical Synthesis: Acid-Catalyzed Isotopic Exchange

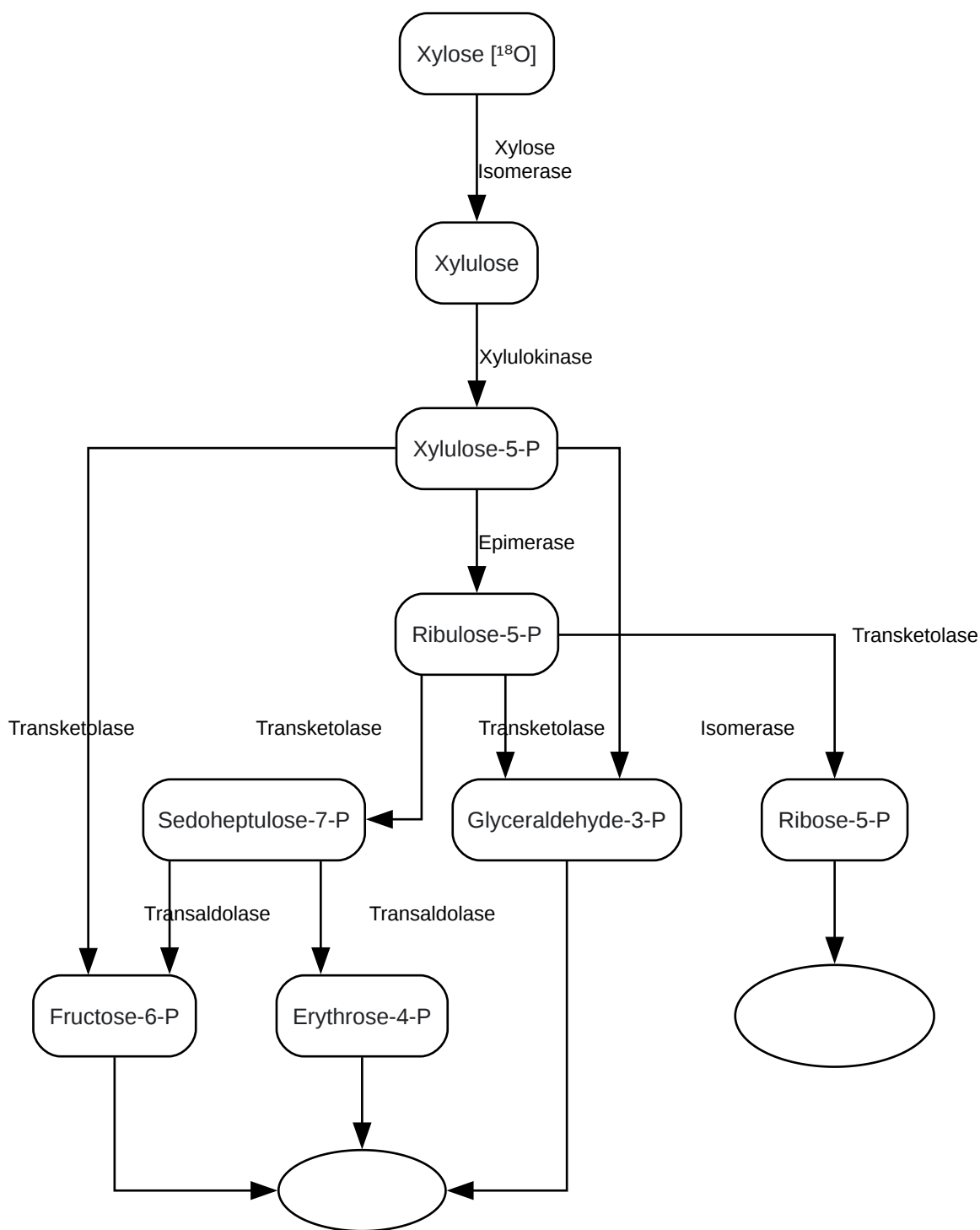
This method relies on the reversible hydration of the aldehyde group of xylose in the presence of an acid catalyst and ^{18}O -enriched water. The open-chain aldehyde form of xylose is in equilibrium with its cyclic hemiacetal forms. In an acidic solution, the carbonyl oxygen of the aldehyde can be protonated, making it susceptible to nucleophilic attack by water. When ^{18}O -labeled water is used as the solvent, this reversible hydration-dehydration process leads to the incorporation of ^{18}O into the C1 position of xylose.

- Materials:
 - D-Xylose
 - ^{18}O -enriched water (H_2^{18}O , 95-98 atom % ^{18}O)
 - Dowex 50W-X8 resin (H^+ form) or other suitable acid catalyst
 - Anhydrous ethanol
 - Drying agent (e.g., anhydrous sodium sulfate)
 - Lyophilizer
 - High-resolution mass spectrometer (HRMS) or gas chromatograph-mass spectrometer (GC-MS)
 - NMR spectrometer
- Procedure:

1. Dissolve 100 mg of D-xylose in 2 mL of ^{18}O -enriched water in a sealed reaction vial.
2. Add a catalytic amount of acid catalyst (e.g., 10 mg of Dowex 50W-X8 resin).
3. Heat the mixture at 80-90°C for 24-48 hours to facilitate the isotopic exchange.
4. After the reaction, cool the mixture to room temperature and neutralize the acid catalyst by filtration or with a suitable basic resin.
5. Freeze the resulting aqueous solution and lyophilize to remove the H_2^{18}O and obtain the solid ^{18}O -labeled xylose.
6. The crude product can be further purified by recrystallization from an ethanol-water mixture.
7. Characterize the final product to determine isotopic enrichment and purity using GC-MS or LC-MS and ^{13}C NMR.







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